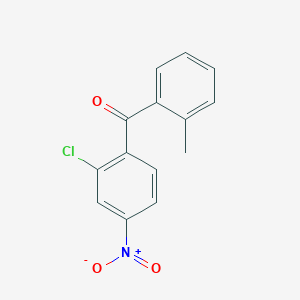
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone is an organic compound that features a chlorinated nitrophenyl group and a methylphenyl group connected through a methanone linkage
Vorbereitungsmethoden
The synthesis of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylphenyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas with palladium for reduction, nucleophiles like amines for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme kinetics and as a substrate for enzyme assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in enzyme assays, it acts as a substrate that is converted by the enzyme into a product, which can be measured to determine enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with the compound.
Vergleich Mit ähnlichen Verbindungen
(2-Chloro-4-nitrophenyl)-(2-methylphenyl)methanone can be compared with similar compounds such as:
(2-Chloro-4-nitrophenyl)-(pyrrolidin-1-yl)methanone: This compound has a pyrrolidinyl group instead of a methylphenyl group, which affects its chemical properties and applications.
2-Chloro-4-nitrophenyl isothiocyanate: This compound has an isothiocyanate group instead of a methanone linkage, leading to different reactivity and uses.
2-Chloro-4-nitrophenyl α-D-maltotrioside: This compound has a maltotrioside group, making it useful as a substrate in enzymatic assays.
Eigenschaften
Molekularformel |
C14H10ClNO3 |
|---|---|
Molekulargewicht |
275.68 g/mol |
IUPAC-Name |
(2-chloro-4-nitrophenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClNO3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(16(18)19)8-13(12)15/h2-8H,1H3 |
InChI-Schlüssel |
HOYBLYICPHKGPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


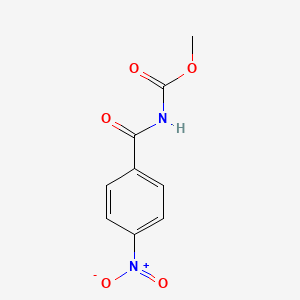
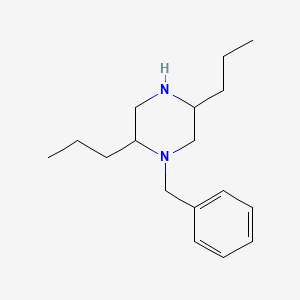
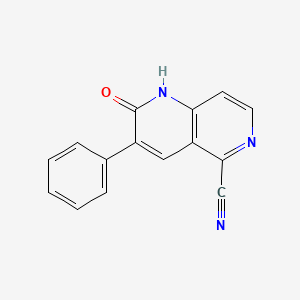
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)


![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)


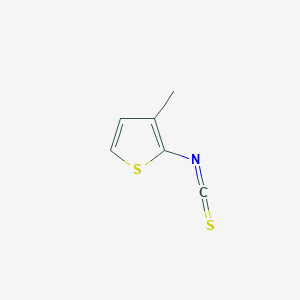
![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
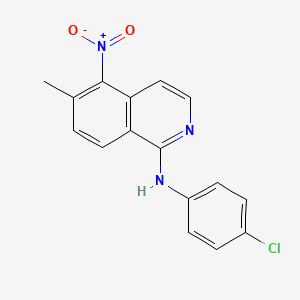
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
